molecular formula C19H22N6OS B11053150 3-(4-methoxybenzyl)-6-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-methoxybenzyl)-6-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11053150
M. Wt: 382.5 g/mol
InChI Key: LIBDHDDOOLRMBY-UHFFFAOYSA-N
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Description

4-{[6-(3-ISOBUTYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-(3-ISOBUTYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the triazole and thiadiazole rings. The final step involves the etherification of the phenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the triazole and thiadiazole rings.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

4-{[6-(3-ISOBUTYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[6-(3-ISOBUTYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[6-(3-ISOBUTYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENOL
  • 4-{[6-(3-ISOBUTYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENYL ETHYL ETHER

Uniqueness

The uniqueness of 4-{[6-(3-ISOBUTYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C19H22N6OS

Molecular Weight

382.5 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-6-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H22N6OS/c1-12(2)9-14-11-16(24(3)22-14)18-23-25-17(20-21-19(25)27-18)10-13-5-7-15(26-4)8-6-13/h5-8,11-12H,9-10H2,1-4H3

InChI Key

LIBDHDDOOLRMBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)OC)C

Origin of Product

United States

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